4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H12F2N2O2S and its molecular weight is 358.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications :
- Benzamides with similar structural features have been evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited significant anticancer potential (B. Ravinaik et al., 2021)(Ravinaik, 2021).
Antimicrobial Properties :
- Thiazole derivatives, akin to the structure of 4-acetyl-N-(4-(2,4-difluorophenyl)thiazol-2-yl)benzamide, have shown notable antimicrobial properties. Specifically, some molecules demonstrated potent activity against pathogenic strains, with significant effects against Gram-positive bacterial strains (D. Bikobo et al., 2017)(Bikobo, 2017).
Antifungal Activity :
- Various N-substituted benzamides, closely related in structure to the queried compound, have been synthesized and evaluated for antifungal activity, showing a range from low to moderate effectiveness (A. Saeed et al., 2008)(Saeed, 2008).
Metabolic and Pharmacokinetic Studies :
- Studies on related benzamide derivatives have explored their metabolism and disposition in animal models, revealing intricate processes involving acetylation and glucuronidation, which can have implications for their pharmacological properties (Hong Zhang et al., 2011)(Zhang, 2011).
Anti-inflammatory Applications :
- Similar compounds have been synthesized and tested for their anti-inflammatory properties, indicating potential therapeutic applications in this area (D. Lynch et al., 2006)(Lynch, 2006).
Synthesis and Chemical Properties :
- Research has also focused on the synthesis of related thiazole and benzamide compounds, exploring their chemical properties and potential for further pharmaceutical development (A. Saeed & H. Rafique, 2013)(Saeed & Rafique, 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Thiazoles, another class of compounds related to this molecule, have been found in many potent biologically active compounds .
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . For instance, they have been found to possess antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
The compound was synthesized in high yield using standard synthetic procedures , suggesting that it may have favorable bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound was synthesized in high yield using standard synthetic procedures , suggesting that it may be stable under standard laboratory conditions.
Properties
IUPAC Name |
4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O2S/c1-10(23)11-2-4-12(5-3-11)17(24)22-18-21-16(9-25-18)14-7-6-13(19)8-15(14)20/h2-9H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEDMRUUGVVGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.